Sanvar

Description

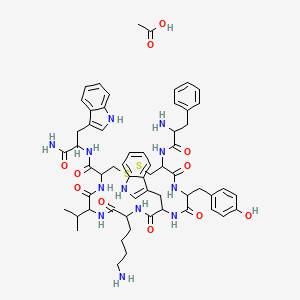

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849479-74-9 | |

| Record name | Vapreotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849479749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Sanvar Vapreotide: A Deep Dive into its Dual-Action Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of sanvar vapreotide, a synthetic octapeptide analog of somatostatin. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and experimental evidence that define the pharmacological profile of this compound. This compound vapreotide exhibits a unique dual-action mechanism, functioning as a potent agonist at specific somatostatin receptors and as an antagonist at the neurokinin-1 receptor, contributing to its diverse therapeutic potential.

Core Mechanism of Action: Somatostatin Receptor Agonism

This compound vapreotide is structurally designed to mimic endogenous somatostatin, granting it high-affinity binding to a subset of somatostatin receptors (SSTRs). These G-protein coupled receptors are integral in a multitude of physiological processes, most notably in the regulation of hormonal secretion and cellular proliferation.

Binding Affinity Profile

Vapreotide demonstrates a distinct binding profile, with a high affinity for SSTR2 and SSTR5. This selectivity is crucial to its therapeutic effects, which are primarily mediated through these two receptor subtypes. The binding affinities, expressed as IC50 values, are summarized in the table below.

| Receptor Subtype | IC50 (nM) | Relative Affinity |

| SSTR1 | >1000 | Very Low |

| SSTR2 | 0.35 | High |

| SSTR3 | 43 | Moderate |

| SSTR4 | >1000 | Very Low |

| SSTR5 | 4.1 | High |

Signaling Cascade

Upon binding to SSTR2 and SSTR5, vapreotide induces a conformational change in the receptor, leading to the activation of an inhibitory G-protein (Gi/o). This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase. The subsequent decrease in intracellular cyclic AMP (cAMP) levels modulates various cellular functions, including the inhibition of growth hormone, insulin, and glucagon secretion.

Secondary Mechanism: Neurokinin-1 Receptor Antagonism

A notable and distinguishing feature of this compound vapreotide is its ability to act as an antagonist at the neurokinin-1 receptor (NK1R).[1] This receptor is the primary mediator for Substance P, a neuropeptide involved in neurogenic inflammation, pain transmission, and cell proliferation. Vapreotide's blockade of NK1R presents a therapeutic avenue distinct from its somatostatin-related activities.

Binding Affinity and Functional Antagonism

Vapreotide competitively inhibits the binding of Substance P to NK1R. While its affinity for NK1R is lower than for SSTR2 and SSTR5, it is sufficient to elicit a significant biological response.

| Receptor | IC50 (nM) |

| NK1R | 330 |

Intracellular Consequences of NK1R Blockade

Substance P-mediated activation of NK1R typically leads to an increase in intracellular calcium and the activation of the NF-κB signaling pathway. Vapreotide has been shown to attenuate these effects in a dose-dependent manner.[1] By inhibiting these pathways, vapreotide can modulate inflammatory responses and potentially inhibit cancer cell proliferation.

Experimental Protocols

The quantitative data presented in this guide were derived from established in vitro experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound vapreotide for somatostatin and neurokinin-1 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing human SSTR subtypes or Human Embryonic Kidney (HEK293) cells expressing human NK1R are cultured to confluency.

-

Cells are harvested, and crude membrane preparations are isolated via homogenization and differential centrifugation.

-

-

Competitive Binding Assay:

-

Cell membranes are incubated with a constant concentration of a radiolabeled ligand ([¹²⁵I-Tyr¹¹]somatostatin-14 for SSTRs or [³H]Substance P for NK1R).

-

Increasing concentrations of unlabeled this compound vapreotide are added to compete for receptor binding.

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma or scintillation counter.

-

-

Data Analysis:

-

IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

Calcium Mobilization Assay

Objective: To assess the functional antagonism of this compound vapreotide at the NK1R.

Methodology:

-

Cell Culture and Dye Loading:

-

U373MG astrocytoma cells or HEK293-NK1R cells are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Incubation:

-

Cells are pre-incubated with varying concentrations of this compound vapreotide or a vehicle control.

-

-

Stimulation and Measurement:

-

Substance P is added to stimulate the NK1R.

-

Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

-

-

Data Analysis:

-

The inhibitory effect of vapreotide on the Substance P-induced calcium flux is quantified to determine its antagonistic activity.

-

Conclusion

This compound vapreotide's multifaceted mechanism of action, characterized by high-affinity agonism at SSTR2 and SSTR5 and functional antagonism at NK1R, underpins its broad therapeutic applicability. This dual-action profile allows for the modulation of both somatostatin and Substance P-mediated signaling pathways, offering a unique pharmacological tool for researchers and clinicians. The data and protocols presented herein provide a comprehensive foundation for further investigation and development of this promising therapeutic agent.

References

Vapreotide as a Somatostatin Analog: A Technical Guide to its Core Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, engineered for greater metabolic stability and a distinct receptor binding profile.[1][2] Like other somatostatin analogs, vapreotide exerts its primary physiological effects by mimicking the inhibitory actions of somatostatin on various endocrine and exocrine secretions.[3] Its therapeutic applications are rooted in its ability to bind with high affinity to specific somatostatin receptor subtypes (SSTRs), thereby modulating key cellular signaling pathways involved in hormone release and cell proliferation.[1][4] This technical guide provides an in-depth exploration of the core functions of vapreotide, with a focus on its receptor binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Data Presentation: Quantitative Analysis of Receptor Binding Affinity

The therapeutic efficacy of vapreotide is intrinsically linked to its binding affinity for the five known human somatostatin receptor subtypes (SSTR1-SSTR5). The following table summarizes the in vitro binding affinities (IC50 values in nM) of vapreotide in comparison to other clinically relevant somatostatin analogs, octreotide and lanreotide. Lower IC50 values are indicative of higher binding affinity.

| Receptor Subtype | Vapreotide (IC50, nM) | Octreotide (IC50, nM) | Lanreotide (IC50, nM) |

| SSTR1 | 200[2] | >1000[5] | >1000[5] |

| SSTR2 | 0.17[2] | 0.6[6] | 0.9 ± 0.1[5] |

| SSTR3 | 0.1[2] | - | 12.3 ± 1.1[5] |

| SSTR4 | 620[2] | >1000[5] | >1000[5] |

| SSTR5 | 21[2] | 7[6] | 5.2 ± 0.6[5] |

Note: IC50 values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.

The data clearly demonstrates that vapreotide is a potent ligand for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4.[2] This selective binding profile is fundamental to its mechanism of action.

Signaling Pathways

Upon binding to its target receptors, primarily SSTR2 and SSTR5, vapreotide initiates a cascade of intracellular signaling events. These pathways are predominantly mediated by the coupling to inhibitory G-proteins (Gαi/o).[1][7]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by vapreotide through SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The downstream effects of this pathway include the inhibition of hormone secretion.[1][4]

Caption: Vapreotide-mediated inhibition of adenylyl cyclase via G-protein coupling.

Modulation of MAPK and PI3K/Akt Pathways

Vapreotide also exerts anti-proliferative effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8] Activation of SSTR2 and SSTR5 by vapreotide can lead to the recruitment of tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of growth factor receptor signaling pathways, thereby attenuating mitogenic signals.[9]

Caption: Vapreotide's anti-proliferative signaling cascade.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of vapreotide for each of the five human somatostatin receptor subtypes.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single subtype of the human somatostatin receptor (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[5]

-

Radioligand: Typically [125I-Tyr11]-Somatostatin-14 or a subtype-selective radiolabeled analog.[5]

-

Competitor Ligand: Vapreotide.

-

Membrane Preparation: Crude membranes prepared from the transfected cells.

-

Assay Buffer: Tris-HCl based buffer.

-

Instrumentation: Gamma counter.

Methodology:

-

Membrane Preparation: Culture transfected cells and harvest them. Homogenize the cells and perform differential centrifugation to isolate the crude membrane fraction containing the receptors. Determine the protein concentration of the membrane preparation.[5]

-

Competitive Binding Assay: In assay tubes, incubate a fixed concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled vapreotide.[5]

-

Incubation: Allow the reaction to reach equilibrium, typically for 30-60 minutes at room temperature.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of vapreotide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Measurement Assay

Objective: To quantify the effect of vapreotide on intracellular cAMP levels, demonstrating its functional activity at SSTRs.

Materials:

-

Cell Lines: SSTR-expressing cells (e.g., CHO-K1).

-

Test Compound: Vapreotide.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP Assay Kit: Commercially available kit (e.g., LANCE® cAMP assay, cAMP-Glo™ Assay).[10][11]

-

Instrumentation: Plate reader compatible with the chosen assay kit (e.g., for fluorescence or luminescence).

Methodology:

-

Cell Plating: Seed the SSTR-expressing cells into a multi-well plate and culture overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of vapreotide for a specified period.

-

Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.[12]

-

Data Acquisition: Read the plate using the appropriate instrument.

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by vapreotide at each concentration and determine the IC50 value.

In Vivo Assay for Growth Hormone (GH) Inhibition

Objective: To assess the in vivo efficacy of vapreotide in inhibiting the secretion of growth hormone.

Animal Model:

-

Species: Rats or transgenic mice overexpressing GH.[13]

-

Housing: Standard laboratory conditions.

Methodology:

-

Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.

-

Baseline Sampling: Collect baseline blood samples to determine basal GH levels.

-

Vapreotide Administration: Administer vapreotide via an appropriate route (e.g., subcutaneous injection) at various doses. A control group should receive a vehicle.[13]

-

Post-treatment Sampling: Collect blood samples at multiple time points after vapreotide administration.

-

Hormone Measurement: Measure serum GH concentrations using a species-specific ELISA or radioimmunoassay.

-

Data Analysis: Compare the GH levels in the vapreotide-treated groups to the control group to determine the extent and duration of GH inhibition.

Conclusion

Vapreotide is a potent somatostatin analog with a well-defined mechanism of action centered on its high affinity for SSTR2 and SSTR5. Its ability to inhibit adenylyl cyclase and modulate other critical signaling pathways, such as the MAPK and PI3K/Akt cascades, underlies its therapeutic utility in inhibiting hormone secretion and cell proliferation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of vapreotide and other novel somatostatin analogs, facilitating the development of more targeted and effective therapies for a range of endocrine and oncologic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aiom.it [aiom.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. cAMP-Glo™ Assay Protocol [promega.com]

- 12. mesoscale.com [mesoscale.com]

- 13. benchchem.com [benchchem.com]

Vapreotide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin. Developed to overcome the short biological half-life of its endogenous counterpart, vapreotide exhibits enhanced metabolic stability and a selective binding profile for somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[1][2] This targeted mechanism of action underpins its clinical utility in the management of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and molecular pharmacology of vapreotide, intended to serve as a resource for researchers and professionals in the field of drug development.

Discovery and Development

Vapreotide, also known as RC-160, emerged from research efforts to develop somatostatin analogs with improved pharmacokinetic properties and therapeutic efficacy.[5] Natural somatostatin has a very short half-life of only a few minutes, limiting its clinical usefulness. The development of vapreotide and other synthetic analogs like octreotide represented a significant advancement, offering sustained therapeutic effects.[3] Vapreotide's development focused on creating a molecule with high affinity for specific somatostatin receptor subtypes implicated in the regulation of hormone secretion and cell proliferation. Clinical trials have demonstrated its efficacy in controlling variceal bleeding and managing symptoms of carcinoid tumors and acromegaly.[6][7]

Synthesis of Vapreotide

The synthesis of vapreotide, a cyclic octapeptide with the sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][8][9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in terms of ease of purification and automation.[10] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[1][10]

Experimental Protocol: Solid-Phase Synthesis of Vapreotide (Fmoc Strategy)

-

Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[8]

-

Amino Acid Coupling: The C-terminal amino acid (Trp) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step involves the activation of the carboxylic acid group of the incoming amino acid using a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base (e.g., DIEA).[11][12]

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF.[8][11]

-

Washing: The resin is thoroughly washed with DMF and other solvents after each coupling and deprotection step to remove excess reagents and byproducts.[8]

-

Cleavage and Deprotection: Once the linear octapeptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]

-

Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution at a slightly basic pH (around 8-9) and stirred in the presence of air to facilitate the oxidation of the two cysteine residues, forming the intramolecular disulfide bridge.[8]

-

Purification: The crude cyclic vapreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

Solution-Phase Synthesis

Solution-phase synthesis offers advantages for large-scale production, although it can be more labor-intensive due to the need for purification after each step.[1][13] This method involves the stepwise coupling of protected amino acid fragments in solution.

Experimental Protocol: Solution-Phase Synthesis of Vapreotide (Fragment Condensation)

-

Fragment Preparation: Protected peptide fragments are synthesized separately. For example, a tetrapeptide fragment and two dipeptide fragments can be prepared.

-

Fragment Coupling: The protected fragments are coupled together in a stepwise manner using coupling reagents.

-

Deprotection: The protecting groups on the N-terminus and side chains are selectively removed.

-

Cyclization: The linear, deprotected peptide is cyclized to form the disulfide bond, similar to the final step in SPPS.[1]

-

Purification: The final product is purified by chromatography.

Mechanism of Action

Vapreotide exerts its physiological effects primarily by binding to and activating specific somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[14]

Receptor Binding Affinity

Vapreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a lower affinity for other SSTR subtypes.[1][2] This selective binding profile is crucial for its therapeutic effects.

Table 1: Vapreotide Binding Affinity for Human Somatostatin Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

| SSTR1 | >1000 |

| SSTR2 | 1.3 ± 0.2 |

| SSTR3 | 136 ± 22 |

| SSTR4 | >1000 |

| SSTR5 | 8.5 ± 1.0 |

Note: IC50 values represent the concentration of vapreotide required to inhibit 50% of the binding of a radiolabeled ligand and are indicative of binding affinity (lower IC50 = higher affinity). Data synthesized from multiple sources and may vary based on experimental conditions.[14]

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single subtype of human SSTR are cultured. The cells are harvested, and crude cell membranes containing the receptors are prepared by homogenization and centrifugation.[6][15]

-

Competitive Binding: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled vapreotide.[4][15]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate to separate the membrane-bound radioligand from the free radioligand.[6]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the vapreotide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[15]

Intracellular Signaling Pathways

Upon binding to SSTR2 and SSTR5, vapreotide initiates a cascade of intracellular signaling events.[14]

-

Inhibition of Adenylyl Cyclase: The activated receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[14]

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly modulate the activity of ion channels, leading to the activation of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels, which inhibits hormone secretion.[16]

-

Activation of Protein Tyrosine Phosphatases: Vapreotide can also activate protein tyrosine phosphatases, such as SHP-1, which are involved in anti-proliferative and apoptotic signaling pathways.[16]

-

Neurokinin-1 Receptor (NK1R) Antagonism: Interestingly, vapreotide has also been shown to act as an antagonist at the neurokinin-1 receptor, which may contribute to its analgesic effects.[5][17]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of vapreotide.

Signaling Pathway

Caption: Vapreotide intracellular signaling cascade.

Conclusion

Vapreotide represents a successful example of rational drug design, building upon the natural template of somatostatin to create a therapeutically valuable agent. Its well-defined synthesis and selective mechanism of action make it an important tool in the clinical management of specific endocrine and gastrointestinal disorders. This guide has provided a detailed overview of the core technical aspects of vapreotide, from its chemical synthesis to its molecular interactions, to support ongoing research and development in this area.

References

- 1. US20070111930A1 - Process for preparing vapreotide - Google Patents [patents.google.com]

- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vapreotide Acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sanvar (Vapreotide) in Portal Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portal hypertension is a significant clinical syndrome characterized by a pathological increase in the pressure within the portal venous system. It is a primary driver of life-threatening complications in patients with cirrhosis, including the formation and rupture of gastroesophageal varices. Vasoactive drugs play a crucial role in the management of portal hypertension, primarily by reducing portal pressure and blood flow. Sanvar, the brand name for the drug vapreotide, is a synthetic somatostatin analogue that has demonstrated efficacy in this setting. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, hemodynamic effects, and the experimental basis for its clinical use in portal hypertension.

Mechanism of Action

This compound (vapreotide) exerts its effects by mimicking the natural hormone somatostatin.[1][2] It is a potent vasoconstrictor, particularly of the splanchnic circulation, which is the network of blood vessels supplying the abdominal viscera.[1] The primary mechanism of action involves the binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the splanchnic arterioles.[3] While vapreotide has a different receptor affinity profile compared to another somatostatin analogue, octreotide, its therapeutic effects in portal hypertension are primarily mediated through SSTR-2 and SSTR-5.[2][3]

The binding of vapreotide to these receptors initiates a cascade of intracellular events that lead to a reduction in portal venous inflow. This is achieved through two main pathways:

-

Direct Splanchnic Vasoconstriction: Vapreotide directly acts on the smooth muscle of the splanchnic arterioles, causing them to constrict. This increases the resistance in these vessels, thereby reducing the volume of blood flowing into the portal vein.[1]

-

Inhibition of Vasodilator Release: Vapreotide inhibits the release of various endogenous vasodilators, most notably glucagon.[1] Glucagon is known to cause splanchnic vasodilation, which contributes to the hyperdynamic circulatory state and increased portal inflow seen in cirrhosis. By suppressing glucagon release, vapreotide counteracts this vasodilation.

The net effect of these actions is a decrease in portal pressure and a reduction in blood flow through portosystemic collaterals, which are dilated veins that divert blood from the portal to the systemic circulation, leading to the formation of varices.[2][4]

Signaling Pathway of Vapreotide in Splanchnic Vasoconstriction

Hemodynamic Effects of this compound (Vapreotide)

The pharmacodynamic effects of this compound on systemic and splanchnic hemodynamics have been evaluated in both preclinical and clinical studies.

Preclinical Data

Studies in animal models of portal hypertension have provided foundational knowledge on the hemodynamic effects of vapreotide.

| Parameter | Acute Administration (30 min) | Chronic Administration (5 weeks) | Reference |

| Portal Pressure | ↓ 8% | No significant change | [4] |

| Splenorenal Shunt Blood Flow | ↓ 17.3% | Attenuated the increase (1.2 ± 1.0 ml/min vs 2.4 ± 1.5 ml/min in placebo) | [4] |

| Cardiac Index | No significant change | Reduced the increase (33 ± 10 ml/min/100g vs 50 ± 15 ml/min/100g in placebo) | [4] |

| Mean Arterial Pressure | No significant change | No significant change | [4] |

Data from a study in rats with dimethylnitrosamine-induced cirrhosis. Acute administration was an infusion of 8 µg/kg/hr. Chronic administration was via subcutaneous implants.

Clinical Data

Clinical trials in patients with cirrhosis and portal hypertension have confirmed the hemodynamic benefits of this compound.

| Parameter | Vapreotide | Placebo/Control | Reference |

| Bleeding Control | Significantly improved | - | [2] |

| Blood Transfusions | 2.0 ± 2.2 units | 2.8 ± 2.8 units | [5] |

| Mortality (Day 42) | No significant difference | No significant difference | [5] |

Data from a randomized controlled trial in patients with cirrhosis and acute variceal bleeding. Vapreotide was administered as a 50 µg IV bolus followed by a 50 µg/hr infusion for five days, in conjunction with endoscopic treatment.

Experimental Protocols

Preclinical Hemodynamic Assessment in a Rat Model of Cirrhosis

A key preclinical study utilized a rat model of intrahepatic portal hypertension induced by dimethylnitrosamine (DMNA) administration to evaluate the hemodynamic effects of vapreotide.[4]

Experimental Workflow:

Methodologies:

-

Splenorenal Shunt Blood Flow: Measured using the transit time ultrasound (TTU) method.[4]

-

Cardiac Output: Determined by the combined dilution-TTU method.[4]

Clinical Trial Protocol for Acute Variceal Bleeding

A pivotal clinical trial investigated the efficacy of early administration of this compound in combination with endoscopic treatment for acute variceal bleeding.[5][6]

Experimental Workflow:

Conclusion

This compound (vapreotide) is a valuable pharmacological agent in the management of portal hypertension, particularly in the context of acute variceal bleeding. Its pharmacodynamic profile is characterized by a potent and selective splanchnic vasoconstrictor effect, which is mediated through somatostatin receptors. This leads to a reduction in portal pressure and blood flow, thereby mitigating the risk of variceal hemorrhage. Preclinical and clinical studies have provided robust evidence for its hemodynamic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of hepatology and drug development. Further research may continue to explore the long-term benefits and comparative effectiveness of vapreotide in the chronic management of portal hypertension.

References

- 1. Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vapreotide acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Hemodynamic effects of acute and chronic administration of vapreotide in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early administration of vapreotide for variceal bleeding in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Studies of Vapreotide Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide acetate is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes. Like somatostatin, vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for subtypes SSTR2 and SSTR5. This targeted binding profile underpins its therapeutic potential in various conditions, including neuroendocrine tumors, acromegaly, and portal hypertension. This technical guide provides a comprehensive overview of the preclinical studies of vapreotide acetate, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented to support further research and drug development efforts in this area.

Pharmacodynamics

Vapreotide's primary mechanism of action involves its agonistic activity at SSTR2 and SSTR5. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and cell proliferation.

Receptor Binding Affinity

The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been characterized in preclinical studies. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of vapreotide required to displace 50% of a radiolabeled ligand, are summarized below.

| Receptor Subtype | IC50 (nM) | Relative Affinity |

| SSTR1 | 200 | Low |

| SSTR2 | 0.17 | High |

| SSTR3 | 0.1 | High |

| SSTR4 | 620 | Low |

| SSTR5 | 21 | Moderate |

Anti-proliferative Effects in Cancer Models

Preclinical studies have demonstrated the anti-tumor efficacy of vapreotide in various cancer models, particularly in neuroendocrine tumors that overexpress SSTR2.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings |

| Nude Mice with BON-1 Xenografts | Human Pancreatic Neuroendocrine Tumor | 10-100 µg/kg, s.c., once or twice daily | Inhibition of tumor growth |

| GH Transgenic Mice | Acromegaly Model | 1-10 mg/kg, s.c., twice daily | Reduction in serum GH and IGF-1 levels |

Hemodynamic Effects in Portal Hypertension Models

Vapreotide has been shown to reduce portal pressure and collateral blood flow in animal models of cirrhosis and portal hypertension.

| Animal Model | Condition | Dosing Regimen | Key Findings |

| Dimethylnitrosamine-induced Cirrhotic Rats | Portal Hypertension | Acute infusion: 8 µg/kg/hr | Significant decrease in splenorenal shunt blood flow and portal pressure |

| Chronic administration | Attenuation of the development of collateral circulation |

Pharmacokinetics

Limited information is available in the public domain regarding the comprehensive preclinical pharmacokinetics of vapreotide acetate. The primary routes of elimination have been identified as biliary and renal.

| Parameter | Finding | Species |

| Elimination | 76% eliminated in bile, remainder renally eliminated | Not Specified |

Toxicology

Detailed preclinical toxicology data for vapreotide acetate is not extensively available in the public domain. General toxicology assessments are crucial for establishing a drug's safety profile. Below are the standard preclinical toxicology studies typically conducted for a new drug candidate.

| Study Type | Species | Typical Duration | Key Endpoints |

| Single-Dose Toxicity | Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, non-human primate) | Up to 14 days | Mortality, clinical signs, gross pathology, determination of Maximum Tolerated Dose (MTD) |

| Repeat-Dose Toxicity (Sub-chronic) | Rodent and Non-rodent | 28 or 90 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

| Genotoxicity | In vitro and In vivo | N/A | Ames test (bacterial reverse mutation), chromosomal aberration assay (e.g., in CHO cells), in vivo micronucleus test (rodent) |

| Reproductive and Developmental Toxicity | Rat and Rabbit | Varies (pre-mating to post-natal) | Fertility, embryonic development, fetal abnormalities, pre- and post-natal development |

Experimental Protocols

Subcutaneous Neuroendocrine Tumor Xenograft Model in Mice

This protocol outlines the methodology for evaluating the anti-tumor efficacy of vapreotide acetate in a mouse xenograft model.

-

Cell Culture: Human neuroendocrine tumor cells expressing SSTR2 (e.g., BON-1) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old, are used.

-

Tumor Implantation: 1 x 10^6 to 10 x 10^6 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).

-

Treatment: Animals are randomized into control and treatment groups. Vapreotide acetate is administered subcutaneously at desired dose levels (e.g., 10-100 µg/kg) once or twice daily. The control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells

This protocol describes a standard in vitro genotoxicity assay.

-

Cell Culture: CHO cells are maintained in appropriate culture medium.

-

Treatment: Cells are exposed to various concentrations of vapreotide acetate, a vehicle control, and a positive control, both with and without a metabolic activation system (S9 mix).

-

Harvest and Chromosome Preparation: After a suitable incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

Slide Preparation and Staining: Fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

-

Metaphase Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., gaps, breaks, exchanges).

-

Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to the vehicle control.

Visualizations

Signaling Pathways

Caption: Vapreotide Acetate Signaling Pathway via SSTR2/5.

Experimental Workflows

Caption: Workflow for a Xenograft Efficacy Study.

Caption: Workflow for an In Vitro Chromosomal Aberration Assay.

Conclusion

Vapreotide: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, designed with enhanced metabolic stability for therapeutic applications. It is a crucial molecule in oncological and endocrinological research, primarily utilized for its anti-secretory and anti-proliferative effects. This technical guide provides an in-depth analysis of vapreotide's molecular structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its interaction with somatostatin and neurokinin receptors.

Molecular Structure and Physicochemical Properties

Vapreotide is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, featuring a disulfide bridge between the two cysteine residues. This cyclic structure contributes to its increased stability compared to endogenous somatostatin.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C57H70N12O9S2 | |

| Molecular Weight | 1131.4 g/mol | |

| IUPAC Name | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| CAS Number | 103222-11-3 | |

| Predicted Water Solubility | 0.00401 mg/mL | |

| Predicted logP | 2.69 | |

| Predicted pKa (Strongest Acidic) | 9.43 | |

| Predicted pKa (Strongest Basic) | 10.26 |

Pharmacodynamics and Mechanism of Action

Vapreotide exerts its biological effects primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. It also demonstrates antagonist activity at the neurokinin-1 receptor (NK1R).

Somatostatin Receptor (SSTR) Agonism

Vapreotide's interaction with SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular cyclic AMP (camp) levels, a key second messenger. The decrease in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the inhibition of hormone secretion and cell proliferation.

Beyond the canonical cAMP pathway, vapreotide's binding to SSTRs can also modulate other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and can lead to the activation of protein phosphatases.

Neurokinin-1 Receptor (NK1R) Antagonism

Vapreotide also acts as an antagonist at the NK1R, blocking the signaling pathways initiated by its endogenous ligand, Substance P. This antagonism has been shown to attenuate Substance P-induced intracellular calcium increases and NF-κB activation in a dose-dependent manner.

Receptor Binding Affinity

The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Receptor Subtype | IC50 (nM) | Relative Affinity |

| SSTR1 | 200 | Low |

| SSTR2 | 0.17 | High |

| SSTR3 | 0.1 | High |

| SSTR4 | 620 | Low |

| SSTR5 | 21 | Moderate |

Data sourced from Saint-Laurent et al. (1995).

Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R) with an IC50 of 330 nM.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of vapreotide for human somatostatin receptor subtypes (SSTR1-5).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with individual human SSTR subtypes.

-

Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

Determine

-

In Vitro Vapreotide Effects: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of vapreotide, a synthetic octapeptide analog of somatostatin. Vapreotide, also known as RC-160, is a significant tool in oncological and endocrinological research.[1] This document details its receptor binding affinity, impact on cellular processes, and the underlying signaling pathways. It is designed to support advanced research and drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions.

Quantitative Data Presentation

The biological effects of vapreotide are primarily mediated through its interaction with somatostatin receptors (SSTRs) and the neurokinin-1 receptor (NK1R).[2] The following tables summarize the quantitative data from various in vitro studies.

Table 1: Vapreotide Binding Affinity for Human Somatostatin Receptors (SSTRs)

The binding affinity of vapreotide for the five human SSTR subtypes is crucial for its biological activity and has been determined using competitive radioligand binding assays.[3] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of vapreotide needed to displace 50% of a radiolabeled ligand, are presented below. A lower IC50 value signifies a higher binding affinity.[3]

| Receptor Subtype | IC50 (nM) | Relative Affinity | Reference |

| SSTR1 | >1000 | Low | [4] |

| SSTR1 | 200 | Low | [3] |

| SSTR2 | 1.3 ± 0.2 | High | [4] |

| SSTR2 | 0.17 | High | [3] |

| SSTR3 | 136 ± 22 | Moderate | [4] |

| SSTR3 | 0.1 | High | [3] |

| SSTR4 | >1000 | Low | [4] |

| SSTR4 | 620 | Low | [3] |

| SSTR5 | 8.5 ± 1.0 | Moderate | [4] |

| SSTR5 | 21 | Moderate | [3] |

Note: IC50 values can vary depending on the specific experimental conditions.

The data consistently demonstrate that vapreotide is a potent ligand for SSTR2 and SSTR5, with some affinity for SSTR3 and significantly lower affinity for SSTR1 and SSTR4.[3][4] This selective binding profile is fundamental to its mechanism of action.[3]

Table 2: Vapreotide Antagonist Activity at the Neurokinin-1 Receptor (NK1R)

Vapreotide also exhibits antagonist activity at the NK1R, the receptor for Substance P (SP).[5] This interaction is implicated in its analgesic and anti-inflammatory properties.[2]

| Ligand Displaced | Tissue/Cell Source | Binding Parameter | Value (nM) | Reference |

| [3H]Substance P | Guinea-Pig Bronchi | IC50 | 330 ± 180 | [2] |

Table 3: Anti-proliferative and Pro-apoptotic Effects of Vapreotide

| Effect | Cell Line | Key Findings | Reference |

| Inhibition of Cell Proliferation | SSTR2-expressing cancer cells | Demonstrates dose-dependent inhibition. | [7] |

| Induction of Apoptosis | Various cancer cells | Activates signaling pathways leading to cell cycle arrest and apoptosis. | [6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for SSTR Affinity

This assay determines the binding affinity of vapreotide to SSTR subtypes.

Objective: To determine the IC50 values of vapreotide for each of the five human SSTR subtypes.[3]

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1-5).[4]

-

Radioligand: Typically [125I-Tyr11]-Somatostatin-14.[4]

-

Competitor: Unlabeled vapreotide.

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture the transfected cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Competitive Binding: In a 96-well plate, incubate a constant concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled vapreotide.[3] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).

-

Incubation: Allow the reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes).[2]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold assay buffer to remove unbound radioligand.[3]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the vapreotide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[4] The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[4]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of vapreotide on cell viability and proliferation.

Objective: To determine the IC50 value of vapreotide for inhibiting the proliferation of a specific cancer cell line.[6]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Vapreotide diacetate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Treatment: Prepare serial dilutions of vapreotide in complete medium. Replace the existing medium with the vapreotide solutions at various concentrations (e.g., 0.1 nM to 10 µM).[8] Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the vapreotide concentration to determine the IC50 value.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after vapreotide treatment.[6]

Objective: To determine the extent of apoptosis induced by vapreotide.

Materials:

-

Cancer cell line of interest.

-

Vapreotide diacetate.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

6-well cell culture plates.

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with vapreotide at desired concentrations for 24-48 hours.[6]

-

Cell Harvesting: Collect both adherent and floating cells.[6]

-

Washing: Wash the cells with cold PBS.[6]

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Analysis: Analyze the stained cells using a flow cytometer.[6] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[6]

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity by vapreotide.

Objective: To determine the EC50 value of vapreotide for the inhibition of forskolin-stimulated cAMP production.[8]

Materials:

-

SSTR-expressing cell line.

-

Vapreotide diacetate.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable plate. Pre-treat the cells with various concentrations of vapreotide.[8]

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.[8]

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.[8]

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.[8]

-

Data Analysis: Plot the cAMP concentration against the vapreotide concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.[8]

Signaling Pathways and Visualizations

Vapreotide exerts its effects through complex intracellular signaling cascades. The primary pathways are initiated by its binding to SSTR2/SSTR5 and its antagonism of NK1R.

SSTR2/SSTR5-Mediated Signaling

Upon binding to SSTR2 and SSTR5, vapreotide activates inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP can modulate the activity of protein kinase A (PKA), which in turn influences cell proliferation and hormone secretion.[8] Additionally, vapreotide can modulate other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.[7]

Caption: Vapreotide-SSTR2/5 signaling cascade.

NK1R Antagonism Signaling

As an antagonist of the NK1R, vapreotide blocks the effects of Substance P (SP).[5] SP binding to NK1R typically leads to an increase in intracellular calcium and the activation of the transcription factor NF-κB.[1] By blocking this interaction, vapreotide can attenuate these downstream effects.[1]

Caption: Vapreotide's antagonism of NK1R signaling.

Experimental Workflow for In Vitro Vapreotide Studies

A typical workflow for investigating the in vitro effects of vapreotide is outlined below.

References

- 1. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Animal Models for Efficacy Testing of Sanvar (Vapreotide Acetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanvar, the brand name for vapreotide acetate, is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] Developed for the treatment of acute esophageal variceal bleeding (EVB), its therapeutic applications have been explored for other conditions including acromegaly and neuroendocrine tumors (NETs).[1][2][3][4] The primary mechanism of action of vapreotide is similar to somatostatin, involving the reduction of portal hypertension, which is a critical factor in EVB.[3] This technical guide provides an in-depth overview of the key animal models utilized in the preclinical efficacy testing of vapreotide for its major indications. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways.

Core Principles of Preclinical Evaluation

The selection of an appropriate animal model is a cornerstone of preclinical drug development, aiming to replicate the pathophysiology of the human disease to the greatest extent possible. For a multifaceted compound like vapreotide, a range of models is necessary to assess its efficacy across different therapeutic areas. The following sections detail the specific animal models and experimental designs employed in the preclinical assessment of this compound for esophageal variceal bleeding, acromegaly, and neuroendocrine tumors.

I. Animal Models for Esophageal Variceal Bleeding (EVB) Efficacy Testing

The primary therapeutic indication for this compound is the management of EVB, a life-threatening complication of portal hypertension, often secondary to liver cirrhosis. Preclinical evaluation of vapreotide for this indication has centered on animal models that effectively mimic the hemodynamic alterations seen in patients with portal hypertension.

A. Rat Model of Dimethylnitrosamine (DMNA)-Induced Cirrhosis and Portal Hypertension

This model is a well-established method for inducing liver cirrhosis and subsequent portal hypertension in rats, providing a physiologically relevant platform to study the effects of pharmacological interventions.[5]

Experimental Protocol:

-

Induction of Cirrhosis: Male Sprague-Dawley rats are administered dimethylnitrosamine (DMNA) intraperitoneally at a dose of 10 mg/kg for three consecutive days per week for four weeks. This regimen consistently induces micronodular cirrhosis and portal hypertension.

-

Vapreotide Administration:

-

Acute Effects: A continuous intravenous infusion of vapreotide (8 µg/kg/hr) is administered to cirrhotic rats.

-

Chronic Effects: Vapreotide is administered via a subcutaneously implanted osmotic pump for five weeks.

-

-

Efficacy Assessment (Hemodynamic Measurements):

-

Portal Pressure: Measured directly via a catheter inserted into the portal vein.

-

Collateral Circulation Blood Flow: Assessed using techniques such as radioactive microspheres or pulsed Doppler flowmetry to measure blood flow in the splenorenal shunt, a major portosystemic collateral.

-

Systemic Hemodynamics: Mean arterial pressure and cardiac output are monitored to assess the systemic vascular effects of the treatment.

-

Quantitative Data Summary:

| Parameter | Animal Model | Treatment Group | Dosage | Key Findings | Reference |

| Portal Pressure | DMNA-induced cirrhotic rats | Acute Vapreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal pressure (-8% ± 9% vs 0% ± 8% in placebo, p < 0.05) | [5] |

| Splenorenal Shunt Blood Flow | DMNA-induced cirrhotic rats | Acute Vapreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in splenorenal shunt blood flow (-17.3% ± 19% vs -1.1% ± 14% in placebo, p < 0.05) | [5] |

| Splenorenal Shunt Blood Flow | DMNA-induced cirrhotic rats | Chronic Vapreotide | Not specified (osmotic pump) | Significantly reduced the increase in splenorenal shunt blood flow (1.2 ± 1.0 ml/min vs 2.4 ± 1.5 ml/min in placebo, p < 0.05) | [5] |

| Cardiac Index | DMNA-induced cirrhotic rats | Chronic Vapreotide | Not specified (osmotic pump) | Significantly reduced the increase in cardiac index (33 ± 10 ml/min/100g vs 50 ± 15 ml/min/100g in placebo, p < 0.0001) | [5] |

B. Rat Model of Partial Portal Vein Ligation (PVL)

The PVL model is a non-cirrhotic model of pre-hepatic portal hypertension that allows for the study of portal hypertension and the development of collateral circulation in the absence of liver disease.

Experimental Protocol:

-

Induction of Portal Hypertension: Under anesthesia, the portal vein of male Sprague-Dawley rats is isolated, and a ligature is placed around it with a needle of a specific diameter to induce a calibrated stenosis.

-

Vapreotide Administration: Vapreotide is administered via continuous intravenous infusion or subcutaneous injection at varying doses.

-

Efficacy Assessment (Hemodynamic Measurements):

-

Direct measurement of portal pressure.

-

Quantification of portal-systemic shunting using radioactive microspheres.

-

Measurement of portal tributary blood flow using pulsed Doppler flowmetry.

-

Quantitative Data Summary (Comparative Data with other Somatostatin Analogues):

| Parameter | Animal Model | Treatment Group | Dosage | Key Findings | Reference |

| Portal Pressure | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal pressure. | [6] |

| Portal Tributary Blood Flow | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in portal tributary blood flow (-18%). | [6] |

| Cardiac Output | PVL rats | Octreotide | 8 µg/kg/hr (IV infusion) | Significant decrease in cardiac output (approx. -20%). | [6] |

| Portal Pressure | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Ameliorated the elevation of portal pressure. | [1] |

| Portal Tributary Blood Flow | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Ameliorated the elevation of portal tributary blood flow. | [1] |

| Portal Systemic Shunts | PVL rats | Lanreotide | 10 mg/kg (single IM injection) | Lower portal systemic shunts compared to vehicle. | [1] |

Caption: Vapreotide's inhibitory signaling pathway on GH and IGF-1 secretion.

III. Animal Models for Neuroendocrine Tumor (NET) Efficacy Testing

Vapreotide has been investigated for its anti-proliferative effects in NETs, which often overexpress somatostatin receptors. The primary animal model for this indication is the xenograft model, where human NET cells are implanted into immunocompromised mice.

A. Subcutaneous NET Xenograft Mouse Model

This model allows for the direct assessment of a compound's ability to inhibit the growth of human-derived tumors in an in vivo setting.

Experimental Protocol:

-

Cell Culture: A human NET cell line (e.g., BON-1, QGP-1) expressing SSTR2 is cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., NU/Nu, NOD/SCID), aged 6-8 weeks, are used.

-

Tumor Implantation: 1 x 10^6 to 10 x 10^6 NET cells are injected subcutaneously into the flank of each mouse.

-

Vapreotide Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Vapreotide is administered via subcutaneous injection (e.g., 10-100 µg/kg, once or twice daily).

-

Efficacy Assessment:

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Tumor Weight: At the end of the study, tumors are excised and weighed.

-

Biomarker Analysis: Tumor tissue can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis.

-

Quantitative Data Summary (Comparative Data with other Somatostatin Analogues):

| Parameter | Animal Model | Treatment Group | Key Findings | Reference |

| Tumor Growth Inhibition | AR42J tumor-bearing nude mice | 177Lu-LuTATE | 89% tumor growth inhibition. | |

| Survival | AR42J tumor-bearing nude mice | 177Lu-LuTATE | Extended from 12 days (control) to 21 days. | |

| Progression-Free Survival | pNET subgroup (CLARINET study - Clinical Data) | Lanreotide Autogel | Median PFS not reached vs. 12.1 months in placebo. | |

| Tumor Response | pNET subgroup (CLARINET study - Clinical Data) | Lanreotide Autogel | 66% achieved partial response or stable disease vs. 43% in placebo. |

Experimental Workflow for NET Xenograft Model

References

- 1. Effects of sustained-release lanreotide on hemodynamics in rats with portal vein stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octreotide, but not bromocriptine, increases circulating insulin-like growth factor binding protein 1 levels in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of growth hormone (GH) action in mice: discovery of GH receptor antagonists and clinical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects of acute and chronic administration of vapreotide in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sanvar (Vapreotide Acetate) Administration Protocol for Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanvar, the brand name for vapreotide acetate, is a synthetic somatostatin analogue. Its primary clinical application is in the acute management of esophageal variceal bleeding, a life-threatening complication of portal hypertension, often secondary to cirrhosis. As a somatostatin analogue, this compound exerts its effects by binding to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5. This interaction initiates a cascade of intracellular signaling events, leading to a reduction in splanchnic blood flow and the inhibition of various gastrointestinal hormones. These application notes provide a detailed protocol for the administration of this compound in a clinical trial setting, based on established phase III clinical trial methodologies.

Mechanism of Action and Signaling Pathway

Vapreotide mimics the natural inhibitory effects of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, it triggers several intracellular signaling pathways. A primary mechanism is the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels. Additionally, vapreotide modulates the MAPK and PI3K/Akt signaling pathways and activates protein tyrosine phosphatases. Collectively, these actions result in the vasoconstriction of the splanchnic circulation, reducing blood flow to the portal system and thereby alleviating variceal pressure and controlling hemorrhage.

Clinical Trial Administration Protocol

The following protocol is based on the methodology of the pivotal Phase III clinical trial (NCT00331188) for this compound in the treatment of acute variceal bleeding.

Patient Population

Cirrhotic patients presenting with acute hematemesis and/or melena.

Inclusion Criteria

-

Unequivocal history of cirrhosis.

-

Admission to an emergency unit for acute upper gastrointestinal bleeding.

-

Written informed consent from the patient or their legal representative.

Exclusion Criteria

-

Known allergy to somatostatin or its analogues.

-

Prior treatment with a vasoactive drug for the current bleeding episode.

-

Hepatic encephalopathy Grade IV.

-

Known complete portal venous thrombosis.

-

Pregnancy or breastfeeding.

Dosing and Administration

-

Initiation of Treatment: As soon as possible after hospital admission, and within a maximum of 24 hours from the onset of hemorrhage (ideally within 6 hours of admission).

-

Bolus Injection: Administer an initial intravenous (IV) bolus of 50 µg of this compound (vapreotide acetate).

-

Continuous Infusion: Immediately following the bolus injection, commence a continuous IV infusion of this compound at a rate of 50 µ g/hour .

-

Duration of Infusion: The continuous infusion should be maintained for a period of 5 days.

Concomitant Procedures

-

Endoscopic Treatment: Diagnostic and therapeutic endoscopy should be performed as soon as possible after the initiation of the this compound infusion, but no later than 12 hours after the patient's admission to the study center.

Follow-up

-

A final follow-up assessment should be conducted on Day 42.

Experimental Workflow

Vapreotide Infusion for Research Applications: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide is a synthetic octapeptide analog of somatostatin with a multifaceted pharmacological profile, making it a valuable tool in a variety of research applications.[1] Its primary mechanism of action is through high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), mimicking the natural inhibitory effects of somatostatin on hormone secretion and cell proliferation.[2][3] Additionally, vapreotide exhibits antagonist activity at the neurokinin-1 receptor (NK1R), implicating it in pathways related to inflammation and neurogenic processes.[4][5] This dual activity allows for the investigation of complex signaling cascades in oncology, endocrinology, and gastroenterology.[6]

These application notes provide detailed protocols for in vitro and in vivo research experiments involving vapreotide infusion, along with quantitative data to guide experimental design.

Data Presentation: Quantitative Vapreotide Parameters

The following tables summarize key quantitative data for vapreotide in various experimental settings to facilitate easy comparison and planning of research studies.

Table 1: Vapreotide Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) | Relative Affinity | Reference |

| SSTR1 | >1000 | Low | [7] |

| SSTR2 | 1.3 ± 0.2 | High | [7] |

| SSTR3 | 136 ± 22 | Moderate | [7] |

| SSTR4 | >1000 | Low | [7] |

| SSTR5 | 8.5 ± 1.0 | Moderate | [7] |

IC50 values represent the concentration of vapreotide required to displace 50% of a radiolabeled ligand in competitive binding assays. Lower values indicate higher affinity.[8]

Table 2: In Vitro Vapreotide Concentrations for Cellular Assays

| Assay Type | Cell Line Example | Vapreotide Concentration Range | Purpose | Reference |

| Cell Proliferation (MTT Assay) | SSTR2-expressing cancer cells | 0.1 nM - 10 µM | Determine IC50 for growth inhibition | [9] |

| Intracellular Calcium Mobilization | U373MG (human astrocytoma) | Pre-treatment up to 10 µM | Assess NK1R antagonism | [10] |

| cAMP Production | CHO-K1-hSSTR2 | Pre-treatment (concentration-dependent) | Measure inhibition of adenylyl cyclase | [9] |

| NF-κB Activation | HEK293-NK1R | 10 µM | Investigate NK1R-mediated signaling | [10] |

Table 3: In Vivo Vapreotide Infusion and Dosing Rates

| Animal Model | Research Area | Dosing Regimen | Administration Route | Reference |

| Rat | Portal Hypertension (acute) | 8 µg/kg/hr | Intravenous Infusion | [11] |

| Rat | Portal Hypertension (chronic) | Subcutaneous implants | Subcutaneous | [11] |

| Mouse (xenograft) | Neuroendocrine Tumors | 10-100 µg/kg, once or twice daily | Subcutaneous Injection | [12] |

| Mouse (transgenic) | Acromegaly | 1-10 mg/kg, twice daily | Subcutaneous Injection | [12] |

| Human (clinical trial) | Esophageal Variceal Bleeding | 50 µg bolus, then 50 µ g/hour for 5 days | Intravenous Infusion | [13] |

| Human (pharmacodynamic study) | Healthy Volunteers | 1.5 mg/day | Continuous Subcutaneous Infusion | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by vapreotide and a general workflow for its in vitro evaluation.

Experimental Protocols

In Vitro Experimental Protocols

1. Radioligand Displacement Assay for SSTR Binding Affinity

This assay quantifies the binding affinity of vapreotide to specific somatostatin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.[7]

-

Materials:

-

Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[7]

-

Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).[7]

-

Unlabeled vapreotide.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[7]

-

96-well filter plates.

-

Scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and serial dilutions of unlabeled vapreotide.[4]

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.[4]

-

Separation: Separate bound from free radioligand by rapid vacuum filtration. Wash the filters with ice-cold wash buffer.[4]

-

Detection: Add scintillation fluid to the dried filters and quantify radioactivity using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the vapreotide concentration. Use non-linear regression to determine the IC50 value.[4]

-

2. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of vapreotide on cell viability and proliferation.[14]

-

Materials:

-

SSTR2-expressing cancer cell line (e.g., BON-1, QGP-1).[12]

-

Vapreotide diacetate.

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

96-well flat-bottom plates.

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well and incubate overnight.[14]

-

Treatment: Replace the medium with fresh medium containing various concentrations of vapreotide (e.g., 0.1 nM to 10 µM) and a vehicle control.[9][14]

-

Incubation: Incubate for 24, 48, or 72 hours.[14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[14]

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for growth inhibition.[9]

-

3. Intracellular Calcium Mobilization Assay

This functional assay measures vapreotide's antagonist activity at the Gq-coupled NK1R by monitoring changes in intracellular calcium.[10]

-

Materials:

-

Cell line expressing NK1R (e.g., U373MG).[10]

-

Vapreotide.

-

Substance P (SP) as the agonist.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescence plate reader.

-

-

Methodology:

-

Cell Seeding and Dye Loading: Seed cells in the 96-well plate and culture overnight. Load cells with the fluorescent calcium dye for 30-60 minutes at 37°C.[9]

-

Vapreotide Pre-treatment: Wash the cells and add various concentrations of vapreotide. Incubate for 30 minutes.[9]

-

Calcium Measurement: Place the plate in the fluorescence reader and establish a baseline reading.

-

Agonist Stimulation: Add a fixed concentration of Substance P (e.g., 0.1 µM) and immediately begin recording fluorescence intensity over time.[9]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Compare the SP-induced response in the presence and absence of vapreotide to determine its inhibitory effect.[9]

-

In Vivo Experimental Protocols

1. Administration in a Neuroendocrine Tumor (NET) Xenograft Model

This protocol describes the use of vapreotide to assess anti-tumor efficacy in an immunocompromised mouse model.[12]

-

Materials:

-

Human NET cell line (e.g., BON-1).

-

Immunocompromised mice (e.g., NU/Nu or NOD/SCID), 6-8 weeks old.[12]

-

Vapreotide diacetate.

-